molecular formula C16H15PS B14510783 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione CAS No. 63935-76-2

3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione

Cat. No.: B14510783
CAS No.: 63935-76-2
M. Wt: 270.3 g/mol
InChI Key: CGMRQUOGCITGJI-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is a heterocyclic compound that features a phosphorus atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylphenylhydrazine with phosphorus trichloride and sulfur, followed by cyclization to form the desired phosphindole-thione structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phosphindole-thione derivatives.

Scientific Research Applications

3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form coordination complexes with metal ions, influencing catalytic activities. Additionally, the thione group can participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the phosphorus atom.

    1,4-Dimethylbenzene: Contains a similar aromatic ring but does not have the heterocyclic structure.

Uniqueness

3,6-Dimethyl-1-phenyl-1H-1lambda~5~-phosphindole-1-thione is unique due to the presence of the phosphorus atom within its ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in catalysis and material science.

Properties

CAS No.

63935-76-2

Molecular Formula

C16H15PS

Molecular Weight

270.3 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-1-sulfanylidenephosphindole

InChI

InChI=1S/C16H15PS/c1-12-8-9-15-13(2)11-17(18,16(15)10-12)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

CGMRQUOGCITGJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CP2(=S)C3=CC=CC=C3)C

Origin of Product

United States

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